N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 1,3-benzothiazole core substituted with a chlorine atom at the 4-position. The benzothiazole moiety is linked to a pyrrolidine ring bearing a tert-butyl carboxamide group at the 3-position. The chloro substituent likely enhances electron-withdrawing properties and influences binding interactions, while the bulky tert-butyl group may improve metabolic stability by sterically hindering enzymatic degradation .
Properties
IUPAC Name |
N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-16(2,3)19-14(21)10-7-8-20(9-10)15-18-13-11(17)5-4-6-12(13)22-15/h4-6,10H,7-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZXJJNEWPVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the reaction of 4-chloro-2-aminobenzothiazole with tert-butyl pyrrolidine-3-carboxylate under suitable conditions, such as the use of coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is often carried out in a solvent like dimethylformamide (DMF) to achieve high yields.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and yield. Large-scale reactors and continuous flow processes can be employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide has shown potential as a biologically active compound. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Benzothiazole Derivatives
Key Observations
Substituent Effects on Activity: The 4-chloro substituent in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., Example 1 in Table 1), as halogenation often improves ligand-receptor interactions through hydrophobic and van der Waals forces . Bulkier groups (e.g., adamantyl in Example 24) correlate with improved selectivity but may reduce solubility, as seen in the higher molecular weight (~684.8 g/mol) and lower cell permeability .
Carboxylic acid substituents (e.g., Examples 1 and 24) enhance solubility but may limit blood-brain barrier penetration, whereas the tert-butyl carboxamide in the target compound balances lipophilicity and metabolic stability .
Pharmacological Trends: Benzothiazole derivatives with amino-linked heterocycles (e.g., Example 1) show potent kinase inhibition, suggesting the target compound’s pyrrolidine-3-carboxamide group could similarly target enzymatic sites . Antiviral activity in Example 24 highlights the scaffold’s versatility, though the target compound’s lack of charged groups may shift its therapeutic niche toward intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
